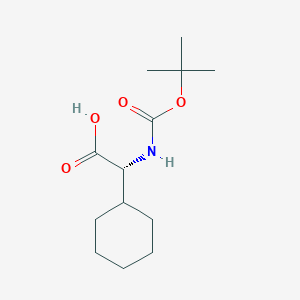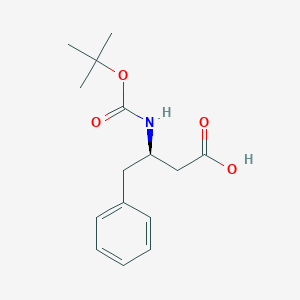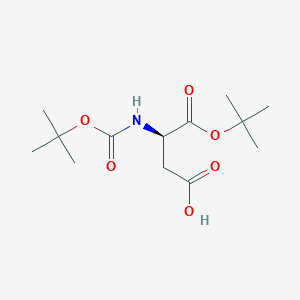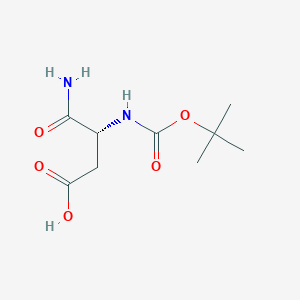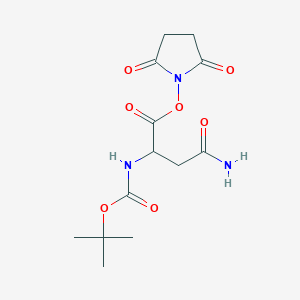
Boc-asn-osu
描述
Boc-asn-osu, also known as this compound, is an organic compound with the chemical formula C13H19N3O7 . It is commonly used in organic synthesis as a protective group for asparagine residues, preventing non-specific reactions during the reaction process .
Synthesis Analysis
The synthesis of a compound similar to this compound, a chitobiosylated peptide thioester, has been demonstrated using the tert-butoxycarbonyl (Boc) strategy . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method. The resulting protected peptide resin was treated with HF to yield the desired chitobiosylated peptide thioester .
Chemical Reactions Analysis
This compound is involved in the protection of amino functions, a crucial step in the synthesis of multifunctional targets . The Boc protection strategy was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives can be deprotected by mild acidolysis .
科学研究应用
“脑芯片 (BoC) 生物技术正在成为一种用于神经科学的生物医学和药物研究的有前途的工具。该技术将体外三维类脑系统与工程微流体平台相结合,旨在复制组织或器官水平的生理功能” (Forró 等人,2021)。
“天冬酰胺肽的脱酰胺反应作为 pH 值和序列的函数进行了研究。进行了 Boc-Asn-Gly-Gly-NH2 的脱酰胺反应和相应的氨基琥珀酰 (Asu) 肽 Boc-Asu-Gly-Gly-NH2 的水解,展示了 Asn 的酰胺侧链部分如何通过琥珀酰亚胺中间体 (Asu) 转化为羧基” (Capasso 等人,1989)。
“开放科学链 (OSC) 是一个使用区块链技术解决科学研究中数据可重复性和问责制相关问题的网络基础设施平台。OSC 保持研究数据集的完整性,并支持与完整性信息的共享” (Shantharam 等人,2021)。
“俄勒冈州立大学 (OSU) 的波浪能研究包括开发全尺寸移动海洋测试台 (MOTB) 和高精度波浪槽测试系统。这些努力有助于波浪能技术及其应用的进步” (von Jouanne & Brekken, 2011)。
“建筑优化和控制 (BOC) 系统,特别是在节能 HVAC 管理的背景下,展示了如何通过利用建筑物的节能潜力,对室内气候元素进行仔细控制可以显着提高性能” (Michailidis 等人,2018)。
作用机制
Target of Action
Boc-Asn-OSu, also known as N-tert-butyloxycarbonyl-L-asparagine , is primarily used in peptide synthesis . It is a derivative of the amino acid asparagine, which plays a crucial role in the biosynthesis of proteins. The compound’s primary targets are the peptide chains where it is incorporated during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as peptide coupling . This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is involved in the formation of dipeptides, which are short chains of amino acids linked by peptide bonds . These dipeptides can then be further linked to form longer peptide chains, eventually leading to the formation of proteins.
Pharmacokinetics
As a compound used in peptide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of the synthesis process .
Result of Action
The result of this compound’s action is the formation of dipeptides, which are crucial components in the synthesis of proteins . By facilitating the formation of these dipeptides, this compound plays a key role in the production of proteins, which are essential for numerous biological functions.
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of other reagents and the conditions under which the peptide synthesis is carried out . For instance, the use of specific coupling reagents can enhance the formation of amide bonds in the Boc-AAILs . Additionally, the reaction is typically carried out at room temperature, suggesting that temperature is a key factor influencing the compound’s action .
生化分析
Biochemical Properties
Boc-asn-osu interacts with various biomolecules, primarily enzymes and proteins, in biochemical reactions. It is used to protect amino functions during the synthesis of multifunctional targets . The compound’s role in these reactions is pivotal, as it allows for the accommodation of two such groups on primary amines .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a protecting group for amines. It is stable under conditions where other protecting groups, such as benzyl carbamates, can be deprotected. This stability allows it to protect amino functions during the synthesis of complex peptides .
Temporal Effects in Laboratory Settings
The stability of this compound is a key factor in its effectiveness as a protecting group. It remains stable under conditions where other groups are deprotected, allowing for the successful synthesis of complex peptides
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. It interacts with enzymes involved in this process, facilitating the synthesis of complex peptides
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXDHWGIUBIA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





